molecular formula C11H15N3O2 B2430148 N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide CAS No. 2361640-23-3

N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide

Cat. No. B2430148
CAS RN: 2361640-23-3
M. Wt: 221.26
InChI Key: KDDTYSDBMLWXMP-UHFFFAOYSA-N
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Description

N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. IPP is a small molecule inhibitor of the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanine nucleotides.

Mechanism of Action

The mechanism of action of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide involves the inhibition of IMPDH, which is a key enzyme in the de novo synthesis of guanine nucleotides. IMPDH catalyzes the oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is then converted to guanosine monophosphate (GMP). By inhibiting IMPDH, N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide reduces the synthesis of GMP and other guanine nucleotides, leading to a decrease in DNA and RNA synthesis.
Biochemical and Physiological Effects:
N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. Inhibition of IMPDH by N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide leads to a decrease in the synthesis of guanine nucleotides, which affects DNA and RNA synthesis. This can lead to cell cycle arrest and apoptosis in cancer cells. N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide has also been shown to reduce the replication of viruses by inhibiting the synthesis of viral RNA. In addition, N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide in lab experiments is its specificity for IMPDH. This makes it a useful tool for studying the role of IMPDH in cellular processes. However, the use of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide in lab experiments is limited by its low solubility in water and its potential toxicity. Careful consideration should be given to the concentration and duration of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide treatment to avoid non-specific effects.

Future Directions

There are several future directions for the study of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide. One area of research is the development of more potent and selective inhibitors of IMPDH. Another area of research is the investigation of the role of IMPDH in viral infections and autoimmune diseases. Additionally, the use of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide in combination with other drugs for the treatment of cancer and viral infections should be explored.
In conclusion, N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide is a chemical compound that has potential therapeutic applications due to its inhibition of IMPDH. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide have been discussed in this paper. N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide is a promising compound that warrants further investigation for its potential use in the treatment of cancer, viral infections, and autoimmune diseases.

Synthesis Methods

The synthesis of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide has been reported in several studies. One of the most common methods involves the reaction of 4-chloro-6-oxo-pyrimidine with 2-isopropoxyacetyl chloride to form 4-(2-isopropoxy-acetyl)-6-chloro-pyrimidine. This intermediate is then reacted with methylamine and propargyl bromide to form N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide. The purity of N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide can be achieved through recrystallization or column chromatography.

Scientific Research Applications

N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications. The inhibition of IMPDH by N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide leads to a decrease in the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. This makes N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide a potential candidate for the treatment of cancer, viral infections, and autoimmune diseases. Studies have shown that N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide can inhibit the growth of cancer cells and reduce the replication of viruses such as hepatitis C and dengue virus.

properties

IUPAC Name

N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-4-10(15)13-7-9-5-6-12-11(14-9)16-8(2)3/h4-6,8H,1,7H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDTYSDBMLWXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=N1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide

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